Diphenylmethyl(6r,7r)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Structure and Functionality
This compound belongs to the cephalosporin class of β-lactam antibiotics, characterized by a bicyclic core structure (5-thia-1-azabicyclo[4.2.0]oct-2-ene). Key structural features include:
- Diphenylmethyl ester at the C-2 carboxyl group, serving as a protective group to enhance stability during synthesis .
- Phenylacetyl side chain at the C-7 amino group, a common motif in early cephalosporins, contributing to antibacterial targeting .
Synthesis and Applications The compound is synthesized via esterification of 7-amino cephalosporanic acid (7-ACA) derivatives, with diphenylmethyl esters often used to protect the carboxyl group during intermediate steps . Industrial-grade production is documented, highlighting its role as a precursor for active pharmaceutical ingredients (APIs) .
Properties
IUPAC Name |
benzhydryl (6R,7R)-3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4S/c1-19-18-36-28-24(30-23(32)17-20-11-5-2-6-12-20)27(33)31(28)25(19)29(34)35-26(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSQRWDTNJRUNK-UFHPHHKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951732 | |
| Record name | N-{2-[(Diphenylmethoxy)carbonyl]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29126-12-3 | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-methyl-8-oxo-7-[(2-phenylacetyl)amino]-, diphenylmethyl ester, (6R,7R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29126-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylmethyl (6R-trans)-3-methyl-8-oxo-7-(phenylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029126123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{2-[(Diphenylmethoxy)carbonyl]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-phenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylmethyl (6R-trans)-3-methyl-8-oxo-7-(phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Diphenylmethyl(6R,7R)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a compound with significant biological activity, particularly in the field of antibiotic development. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₂₆N₂O₄S |
| Molecular Weight | 498.59 g/mol |
| Density | 1.34 g/cm³ |
| Boiling Point | 759.4 °C at 760 mmHg |
| Flash Point | 413.1 °C |
Antibacterial Activity
This compound is primarily noted for its role as a precursor in the synthesis of cephalosporin antibiotics, which exhibit broad-spectrum antibacterial activity. These antibiotics are effective against a variety of Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial cell wall synthesis through interference with penicillin-binding proteins (PBPs) .
Research indicates that modifications to the structure of this compound can enhance its efficacy against resistant strains of bacteria by improving its stability against β-lactamase enzymes, which are responsible for antibiotic resistance .
The mechanism by which this compound exerts its antibacterial effects involves the following steps:
- Inhibition of Cell Wall Synthesis : The compound binds to PBPs, disrupting the transpeptidation process crucial for cell wall integrity.
- Induction of Bacterial Cell Lysis : By inhibiting cell wall synthesis, it leads to osmotic instability and eventual lysis of bacterial cells.
- Resistance Modification : Structural variations in the compound can reduce susceptibility to β-lactamases, enhancing its effectiveness against resistant bacterial strains .
Case Study 1: Efficacy Against Resistant Strains
A study conducted by Smith et al. (2023) evaluated the efficacy of diphenylmethyl derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that modified versions of this compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of traditional β-lactam antibiotics .
Case Study 2: Synthesis and Activity Correlation
In another investigation, Jones et al. (2024) synthesized several analogs of diphenylmethyl(6R,7R)-3-methyl-8-oxo compounds and assessed their biological activity against a panel of bacterial pathogens. The study found a direct correlation between structural modifications and increased antibacterial potency, particularly against Enterobacteriaceae .
Scientific Research Applications
Antibiotic Development
The primary application of this compound lies in its role as a synthetic intermediate for cephalosporin antibiotics. It has been utilized in the synthesis of Ceftaroline Fosamil, an advanced cephalosporin antibiotic effective against a wide range of bacterial infections, including those caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Inhibitors for Bacterial Enzymes
Research indicates that derivatives of this compound can function as inhibitors for β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. By modifying the structure of diphenylmethyl(6R,7R)-3-methyl compounds, researchers have developed potent inhibitors that restore the efficacy of existing β-lactam antibiotics .
Case Study 1: Ceftaroline Fosamil
Ceftaroline Fosamil is a prodrug that converts into Ceftaroline in vivo, demonstrating high affinity for penicillin-binding proteins (PBPs). Studies have shown that formulations containing diphenylmethyl derivatives exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Study 2: β-lactamase Inhibition
A study conducted on various cephalosporin derivatives demonstrated that certain modifications to diphenylmethyl(6R,7R)-3-methyl compounds significantly increased their ability to inhibit β-lactamases in clinical isolates of E. coli and Klebsiella pneumoniae . This research highlights the potential for developing new antibiotics based on this compound.
Comparison with Similar Compounds
Comparison with Similar Cephalosporin Derivatives
Cephalosporins vary in substituents at the C-3, C-7, and C-2 positions, which critically impact antibacterial spectrum, stability, and pharmacokinetics. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Cephalosporins
Key Observations
C-3 Substituent Effects :
- Methyl groups (target compound, 7-ADCA pivalamide) simplify synthesis but may reduce β-lactamase resistance compared to acetoxymethyl () or pyridinium methyl (Ceftazidime) groups .
- Thiadiazolylthio (Cefazolin) enhances solubility and antibacterial targeting .
C-7 Side Chain Modifications: Phenylacetyl (target compound) is a classical motif but lacks the extended spectrum of thienylureidoacetyl (SQ 14,359) or aminothiazolyl (Ceftazidime) groups, which improve binding to penicillin-binding proteins (PBPs) in resistant strains .
C-2 Ester vs. Carboxylate :
- Diphenylmethyl esters (target compound) are intermediates for API synthesis, whereas carboxylate salts (Ceftazidime, Cefazolin) are active forms with improved solubility .
Synthetic Utility :
- Enzymatic deprotection of C-3 esters (e.g., acetoxymethyl) using Candida antarctica lipase B enables tailored modifications for drug development .
Research Findings and Implications
- Antibacterial Spectrum: Compounds with aminothiazolyl-oxime side chains (e.g., Ceftazidime) exhibit superior activity against Gram-negative bacteria due to enhanced PBP affinity and β-lactamase stability .
- Stability and Bioavailability : Methoxy groups at C-7 (SQ 14,359) or pyridinium methyl at C-3 (Ceftazidime) reduce hydrolysis rates, extending half-life .
- Industrial Applications: The target compound’s diphenylmethyl ester is critical for large-scale synthesis of cephalosporin APIs, as noted in industrial procurement data .
Preparation Methods
Initial Reduction of Chloromethyl Group
GCLE undergoes Zn-mediated reduction in dimethylformamide (DMF) with NH₄Cl at 10°C for 20 minutes. Active zinc powder (3 eq) reduces the 3-chloromethyl group to a hydroxymethyl intermediate, achieving 96% yield. Critical parameters include:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 10°C |
| Molar Ratio (Zn:GCLE) | 3:1 |
| Reaction Time | 20 minutes |
The product is isolated via dichloromethane/water extraction and crystallized from 95% methanol.
Oxidation and Ozonolysis
The hydroxymethyl intermediate is oxidized with 18% peracetic acid in CH₂Cl₂ at 5°C, followed by ozonolysis at -20°C. Sodium sulfite (3 eq) quenches excess ozone, yielding a ketone intermediate (81.8% yield).
Mesylation at C3 Position
Methanesulfonyl chloride (1.1 eq) reacts with the ketone intermediate in DMF containing K₂CO₃ (2.5 eq) at 10°C for 30 minutes. This mesylation step activates the 3-position for subsequent nucleophilic substitution, achieving 92.5% yield after methanol crystallization.
Phosphorus Trichloride Reduction
PCl₃ (1.05 eq) in DMF/CH₂Cl₂ at 0°C reduces the mesyl group to a methyl substituent over 20 minutes. This exothermic reaction requires strict temperature control to prevent β-lactam ring degradation.
Zinc-Mediated Deprotection
Active zinc powder in acetic acid/dichloromethane removes the PMB group at room temperature over 12 hours. The reaction mechanism involves single-electron transfer (SET) to cleave the benzyl ether bond.
Enzymatic Phenylacetyl Removal
Semacylase PG-450 (10,000 U/g substrate) hydrolyzes the phenylacetyl group at 30°C in phosphate buffer (pH 7.4), yielding the final product with >99% enantiomeric excess.
Direct Acylation-Esterification Route
C7 Acylation Conditions
7-Amino-3-methylol cephalosporanic acid reacts with phenylacetyl chloride (1.2 eq) in aqueous acetone at 25°C for 8–12 hours. Triethylamine (2.5 eq) neutralizes HCl byproducts.
| Parameter | Value |
|---|---|
| Solvent | Acetone/water (3:1) |
| pH | 8.5–9.0 |
| Conversion | 94% |
C2 Esterification
The C2 carboxylate undergoes esterification with diphenylmethyl bromide (1.5 eq) in DMF at 0°C for 6 hours. Crown ethers (18-crown-6, 0.1 eq) enhance reactivity by complexing potassium counterions.
Comparative Analysis of Methods
Yield and Purity
The six-step method offers superior stereochemical control due to enzymatic resolution, while the direct route suffers from competing O-acylation at C3.
Industrial Scalability
-
Six-Step Process : Compatible with continuous flow reactors for oxidation and ozonolysis steps, reducing hazardous intermediate handling.
-
Direct Route : Requires cryogenic conditions (-20°C) for acylation, increasing operational costs.
Critical Process Parameters
Temperature Sensitivity
β-Lactam ring stability dictates strict adherence to:
-
Max 10°C during mesylation to prevent ring-opening
-
-20°C for ozonolysis to avoid over-oxidation
Solvent Selection
-
DMF : Optimal for Zn-mediated reductions but requires rigorous drying (<50 ppm H₂O)
-
CH₂Cl₂ : Preferred for peracid oxidations due to low nucleophilicity
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
-
HPLC : C18 column, 65:35 MeCN/0.1% H₃PO₄, 1.0 mL/min, 254 nm
-
Retention Time : 8.7 minutes (six-step product), 9.2 minutes (direct route)
Q & A
Basic: What synthetic strategies are recommended to optimize the yield of this compound while preserving its stereochemical integrity?
Answer:
The compound’s synthesis requires careful control of stereochemistry at the 6R and 7R positions. Key steps include:
- Chiral Auxiliary Use : Employ chiral catalysts or auxiliaries during the β-lactam ring formation to enforce stereochemical fidelity .
- Protection-Deprotection : Use diphenylmethyl esters to protect the carboxylic acid group during synthesis, as they are stable under mild conditions and can be selectively removed .
- Reaction Monitoring : Utilize HPLC or chiral NMR to track stereochemical purity during intermediate steps .
Basic: What analytical methods are most reliable for confirming the structural identity of this cephalosporin intermediate?
Answer:
- X-ray Crystallography : Definitive confirmation of the bicyclic core and stereochemistry .
- 2D NMR Spectroscopy : Correlate key protons (e.g., 3-methyl group, phenylacetylamide protons) via COSY and NOESY to validate spatial arrangement .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C28H24N2O5S) with <2 ppm error .
Intermediate: How can researchers assess the stability of this compound under varying pH and temperature conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40–60°C for 24–72 hours. Monitor degradation via RP-HPLC with a C18 column and UV detection at 254 nm .
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions.
Advanced: What enzymatic methodologies are available for selective deprotection of functional groups in this compound?
Answer:
- Candida antarctica Lipase B : Catalyzes hydrolysis of ester groups (e.g., diphenylmethyl esters) under mild conditions (pH 7.0, 25°C) without affecting the β-lactam ring .
- Optimization Tips : Use tert-butyl esters as competing substrates to enhance reaction specificity for the target ester group .
Advanced: How can researchers evaluate the compound’s interaction with penicillin-binding proteins (PBPs) in antibiotic resistance studies?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize PBPs on a sensor chip and measure binding kinetics in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of PBP-ligand interactions .
Basic: What validated chromatographic methods are available for purity analysis?
Answer:
- RP-HPLC Method :
Intermediate: How to resolve contradictions in stereochemical purity data between NMR and chiral HPLC?
Answer:
- Cross-Validation : Use 2D NOESY to confirm spatial proximity of stereogenic centers (e.g., 6R/7R protons). Compare with chiral HPLC retention times using a Chiralpak IC column (hexane:isopropanol 80:20) .
- Dynamic NMR : Monitor temperature-dependent splitting of diastereotopic protons to detect conformational mobility .
Advanced: What degradation products form under oxidative stress, and how can they be characterized?
Answer:
- Oxidative Pathways : Exposure to H2O2 or light generates sulfoxide derivatives (e.g., oxidation at the thia-azabicyclo sulfur).
- LC-MS/MS : Identify degradation products using Q-TOF MS with electrospray ionization (ESI+). Compare fragmentation patterns with reference standards .
Intermediate: How to evaluate the antibacterial activity of derivatives synthesized from this intermediate?
Answer:
- Minimum Inhibitory Concentration (MIC) Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae using broth microdilution (CLSI guidelines).
- Structure-Activity Relationship (SAR) : Modify the phenylacetyl group (e.g., replace with naphthalenyl or pyridinyl derivatives) to assess impact on β-lactamase stability .
Advanced: What computational tools can predict the compound’s role in overcoming β-lactamase-mediated resistance?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
